molecular formula C20H18N8O3 B12418347 Csf1R-IN-6

Csf1R-IN-6

Cat. No.: B12418347
M. Wt: 418.4 g/mol
InChI Key: JUXLGMUXLITEOM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Csf1R-IN-6 involves several steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically includes the following steps:

Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring the consistency and quality of the final product. This may include optimizing reaction conditions, using automated synthesis equipment, and implementing stringent quality control measures.

Chemical Reactions Analysis

Csf1R-IN-6 undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.

    Reduction: Reduction reactions involve the gain of electrons, leading to a decrease in the oxidation state of the compound.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

Csf1R-IN-6 exerts its effects by binding to the CSF1R on the surface of myeloid cells, thereby inhibiting its activation by its ligands, colony-stimulating factor 1 (CSF1) and interleukin 34 (IL34). This inhibition prevents the downstream signaling pathways that promote the survival, proliferation, and differentiation of myeloid cells . The key molecular targets and pathways involved include the PI3K, JAK, and MAPK pathways, which are essential for cell survival and proliferation .

Comparison with Similar Compounds

Csf1R-IN-6 can be compared with other CSF1R inhibitors such as pexidartinib and emactuzumab. While all these compounds target CSF1R, they differ in their chemical structures, binding affinities, and specific applications:

Properties

Molecular Formula

C20H18N8O3

Molecular Weight

418.4 g/mol

IUPAC Name

1,2-dimethyl-N-[5-[6-(1-methylpyrazol-4-yl)pyrimidin-4-yl]oxypyridin-2-yl]-6-oxopyrimidine-5-carboxamide

InChI

InChI=1S/C20H18N8O3/c1-12-21-9-15(20(30)28(12)3)19(29)26-17-5-4-14(8-22-17)31-18-6-16(23-11-24-18)13-7-25-27(2)10-13/h4-11H,1-3H3,(H,22,26,29)

InChI Key

JUXLGMUXLITEOM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=O)N1C)C(=O)NC2=NC=C(C=C2)OC3=NC=NC(=C3)C4=CN(N=C4)C

Origin of Product

United States

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